Cas no 10547-36-1 ((±)-cis-12,13-Epoxy-9(Z)-octadecenoic acid methyl ester)
(±)-cis-12,13-Epoxy-9(Z)-octadecenoic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- cis-12,13-Epoxyoctadecen-9-saeuremethylester
- Methyl cis-12,13-epoxyoleat
- (±)-cis-12,13-Epoxy-9(Z)-octadecenoic acid methyl ester
- cis-12,13-epoxy-9cis-octadecenoic acid methyl ester
- Methyl (+/-)-cis-12,13-Epoxy-9(Z)-octadecenoate
- DTXCID50433465
- 10547-36-1
- 9-Undecenoic acid,11-[(2S,3R)-3-pentyl-2-oxiranyl]-,methyl ester,(9Z)-
- DTXSID50482655
- methyl (Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoate
- Vernolic acid methyl ester
- Methyl (Z)-11-((2R,3S)-3-pentyloxiran-2-yl)undec-9-enoate
- 12(S),13(R)-Epoxy-9(Z)-octadecenoic acid ((+)-Vernolic) Methyl Ester
- 2733-91-7
- (+/-)-cis-12,13-Epoxy-9(Z)-octadecenoic acid methyl ester
-
- Inchi: 1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9-/t17-,18+/m0/s1
- InChI Key: JTSVQVYMBXVLFI-IPASSIEDSA-N
- SMILES: O1[C@H](C/C=C\CCCCCCCC(=O)OC)[C@@H]1CCCCC
Computed Properties
- Exact Mass: 310.25079494Da
- Monoisotopic Mass: 310.25079494Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 15
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 38.8Ų
(±)-cis-12,13-Epoxy-9(Z)-octadecenoic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E589705-1g |
(±)-cis-12,13-Epoxy-9(Z)-octadecenoic acid methyl ester |
10547-36-1 | 1g |
$ 170.00 | 2022-06-05 | ||
| TRC | E589705-10g |
(±)-cis-12,13-Epoxy-9(Z)-octadecenoic acid methyl ester |
10547-36-1 | 10g |
$ 1360.00 | 2022-06-05 | ||
| TRC | E589705-1000mg |
(±)-cis-12,13-Epoxy-9(Z)-octadecenoic acid methyl ester |
10547-36-1 | 1g |
$207.00 | 2023-05-18 | ||
| TRC | E589705-10000mg |
(±)-cis-12,13-Epoxy-9(Z)-octadecenoic acid methyl ester |
10547-36-1 | 10g |
$1642.00 | 2023-05-18 | ||
| TRC | E589705-5g |
(±)-cis-12,13-Epoxy-9(Z)-octadecenoic acid methyl ester |
10547-36-1 | 5g |
$ 800.00 | 2023-09-07 |
(±)-cis-12,13-Epoxy-9(Z)-octadecenoic acid methyl ester Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on (±)-cis-12,13-Epoxy-9(Z)-octadecenoic acid methyl ester
(±)-Cis-12,13-Epoxy-9(Z)-Octadecenoic Acid Methyl Ester: A Comprehensive Overview
The compound with CAS No. 10547-36-1, commonly referred to as (±)-cis-12,13-epoxy-9(Z)-octadecenoic acid methyl ester, is a structurally complex lipid with significant biological and chemical properties. This compound belongs to the class of epoxides, which are three-membered cyclic ethers, and is derived from a polyunsaturated fatty acid. The cis configuration at the epoxy group and the Z configuration at the double bond (9(Z)) are critical to its stereochemical properties and biological activity.
Recent studies have highlighted the importance of epoxides in various biological systems. For instance, epoxides are known to play roles in cell signaling, inflammation regulation, and even cancer biology. The methyl ester derivative of this compound is particularly interesting due to its potential applications in drug delivery systems and as a precursor for more complex molecules. Researchers have explored the use of such esters in targeted drug delivery, where the ester group can be cleaved under specific physiological conditions to release the active fatty acid.
The 9(Z) double bond in this compound contributes to its structural flexibility and reactivity. This configuration is crucial for interactions with cellular receptors and enzymes. Recent advancements in computational chemistry have allowed for detailed modeling of the molecular interactions of this compound with various proteins, providing insights into its potential therapeutic applications. For example, studies suggest that this compound may act as an inhibitor of certain lipid-modifying enzymes, which could be relevant in treating metabolic disorders.
The synthesis of (±)-cis-12,13-epoxy-9(Z)-octadecenoic acid methyl ester involves a multi-step process that includes epoxidation of the parent fatty acid followed by esterification. The stereochemistry of the product is highly dependent on the reaction conditions and catalysts used during these steps. Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing such compounds, including the use of enzymatic catalysis and green chemistry principles.
In terms of biological activity, this compound has shown promise in anti-inflammatory assays. The epoxy group is known to react with nucleophiles such as glutathione, leading to bioactivation and subsequent effects on cellular pathways. Studies have demonstrated that this compound can modulate nuclear factor-kappa B (NF-κB) signaling, a key pathway in inflammation and immune response. These findings suggest potential applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
Moreover, the methyl ester form of this compound has been investigated for its role in lipid metabolism. It has been shown to influence lipid droplet formation and triglyceride storage in adipocytes, making it a candidate for studying obesity-related metabolic disorders. Recent advancements in metabolomics have enabled researchers to track the fate of such compounds within cellular systems, providing deeper insights into their physiological roles.
From a structural standpoint, the combination of an epoxy group and a double bond introduces unique physical properties to this compound. The epoxy group increases rigidity while the double bond imparts flexibility, creating a molecule that is both reactive and versatile. This balance makes it an attractive target for both academic research and industrial applications.
In conclusion, (±)-cis-12,13-epoxy-9(Z)-octadecenoic acid methyl ester (CAS No. 10547-36-1) is a multifaceted compound with significant potential in various fields due to its unique structure and biological activity. Ongoing research continues to uncover new insights into its mechanisms of action and applications, positioning it as an important molecule in contemporary lipid research.
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